molecular formula C11H14ClN3O2 B8561345 1-(p-Acetamidophenyl)-3-(2-chloroethyl) urea CAS No. 89518-35-4

1-(p-Acetamidophenyl)-3-(2-chloroethyl) urea

Cat. No. B8561345
Key on ui cas rn: 89518-35-4
M. Wt: 255.70 g/mol
InChI Key: TVEXWMIHADAMGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04634713

Procedure details

A mixture of 1600 g of 1-(p-acetamidophenyl)-3-(2-chloroethyl) urea in 7200 ml of dimethylformamide is stirred at room temperature under an atmosphere of nitrogen. To the resulting solution is added a solution of 400 g of sodium methoxide in 2000 ml of methyl alcohol (anhydrous) in a thin stream over a 90-minute period. The temperature rises during the addition. The reaction mixture is stirred for an additional 20 minutes and then heated to 70°-75° and kept at this temperature for 1 hour. The reaction mixture is then allowed to cool slowly to 32° over a period of about 3 hours with stirring; 5000 ml of ice-water is then added rapidly. Stirring at room temperature is continued for 4 hours and the mixture is allowed to stand at room temperature overnight. The solid is filtered off and washed with 3000 ml of water and air-dried for about 2 days at room temperature to give 1-(p-acetamidophenyl)-2-imidazolidinone, m.p. 270°-273°.
Quantity
1600 g
Type
reactant
Reaction Step One
Quantity
7200 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
2000 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
5000 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([NH:11][C:12]([NH:14][CH2:15][CH2:16]Cl)=[O:13])=[CH:7][CH:6]=1)(=[O:3])[CH3:2].C[O-].[Na+]>CN(C)C=O.CO>[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:16][CH2:15][NH:14][C:12]2=[O:13])=[CH:7][CH:6]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
1600 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)NC(=O)NCCCl
Name
Quantity
7200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
sodium methoxide
Quantity
400 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2000 mL
Type
solvent
Smiles
CO
Step Three
Name
ice water
Quantity
5000 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature under an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The temperature rises during the addition
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for an additional 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
heated to 70°-75°
TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly to 32° over a period of about 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
Stirring at room temperature
WAIT
Type
WAIT
Details
is continued for 4 hours
Duration
4 h
WAIT
Type
WAIT
Details
to stand at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid is filtered off
WASH
Type
WASH
Details
washed with 3000 ml of water
CUSTOM
Type
CUSTOM
Details
air-dried for about 2 days at room temperature
Duration
2 d

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)N1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.